molecular formula C8H9NO3 B1211256 N-Hydroxy-N-(4-hydroxyphenyl)acetamide CAS No. 63975-21-3

N-Hydroxy-N-(4-hydroxyphenyl)acetamide

Cat. No.: B1211256
CAS No.: 63975-21-3
M. Wt: 167.16 g/mol
InChI Key: CCYHKRWGLAJQTB-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-hydroxyphenyl)acetamide is a chemical compound of interest in scientific research. Potential applications and the exact mechanism of action for this specific compound are areas of ongoing investigation and should be verified through current scientific literature. Researchers are exploring its properties and potential uses in various fields, which may include serving as a building block in organic synthesis or as a standard in analytical studies. As a reagent, it is essential for researchers to consult peer-reviewed publications to understand its full research value and specific biochemical interactions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE) should be worn, and safe laboratory handling procedures must always be followed. Note on Content: The specific details for this compound were not available in search results. The information above is a template. To generate an accurate and detailed product description, please provide the compound's CAS number, relevant scientific literature detailing its applications and mechanism of action, and its physical and chemical properties.

Properties

CAS No.

63975-21-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,11-12H,1H3

InChI Key

CCYHKRWGLAJQTB-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)O)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)O)O

Other CAS No.

63975-21-3

Synonyms

N-hydroxyacetaminophen
N-hydroxyparacetamol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
N-Hydroxy-N-(4-hydroxyphenyl)acetamide has been identified as having analgesic and anti-inflammatory effects. It can be formulated into various pharmaceutical compositions for oral or rectal administration, including tablets, capsules, and suppositories. The compound acts by inhibiting specific pathways associated with pain and inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Hepatotoxicity Reduction
Recent studies have highlighted the potential of this compound analogs that maintain analgesic properties while significantly reducing hepatotoxicity compared to traditional analgesics like acetaminophen. These compounds exhibit a favorable pharmacokinetic profile, which allows for safer therapeutic use .

Cancer Research

Histone Deacetylase Inhibition
Research has shown that derivatives of this compound can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. For instance, synthesized compounds have demonstrated significant inhibitory activity against HDAC enzymes in cancer cell lines such as HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 0.09 μM, indicating strong anticancer potential .

Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to alter gene expression through epigenetic modifications. By inhibiting HDACs, they promote the acetylation of histones, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

Agricultural Applications

Plant Growth Regulation and Protection
As a phenolic compound, this compound may have applications in agriculture as a growth regulator or plant protection agent. Its structural characteristics suggest potential interactions with plant metabolic pathways, which could enhance growth or provide resistance against pests and diseases .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activities
This compoundHydroxyl groups on nitrogen and aromatic ringDual functionalization enhances biological interactionsAnalgesic, anti-inflammatory, anticancer
Acetaminophen (Paracetamol)Hydroxyl group on the aromatic ringWidely used analgesic; lacks additional hydroxylsAnalgesic, antipyretic; hepatotoxicity concerns
2-(4-Hydroxyphenyl)acetamideHydroxyl group only on the aromatic ringSimpler structure; less potentCommonly used analgesic

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison of N-Hydroxy-N-(4-hydroxyphenyl)acetamide with key analogs, focusing on structural features, biological activities, and metabolic pathways.

Paracetamol (N-(4-hydroxyphenyl)acetamide)

  • Structure : Lacks the N-hydroxy group present in this compound.
  • Activity: A well-established analgesic and antipyretic. Acts via cyclooxygenase (COX) inhibition and modulation of the endocannabinoid system .
  • Metabolism: Primarily glucuronidated or sulfated in the liver. Overdose leads to hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) formation .

N-(4-Ethoxyphenyl)-3-oxobutanamide

  • Structure : Contains an ethoxy group and a 3-oxobutanamide chain instead of the N-hydroxyacetamide group.
  • Activity: Intermediate in the biotransformation of bucetin, a non-opioid analgesic. Converts to N-(4-hydroxyphenyl)acetamide via oxidative O-de-ethylation and decarboxylation .
  • Metabolism: Oral administration yields multiple metabolites, including N-(4-hydroxyphenyl)acetamide (62% in rabbits), while intravenous administration favors direct conversion to N-(4-hydroxyphenyl)acetamide (98%) .

Halogenated Derivatives (e.g., N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide)

  • Structure : Halogen atoms (Br, Cl) introduced on the phenyl ring or acetamide group.
  • Activity : Designed as radiotherapy sensitizers. Bromine substituents enhance lipophilicity and electron-withdrawing effects, improving target binding .
  • Synthesis : Achieved via substitution reactions on N-(4-hydroxyphenyl)acetamide, with yields ranging from 31.8% to 89.5% .

Nitro-Substituted Derivatives (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide)

  • Structure : Nitro group at the 2-position of the phenyl ring.
  • Activity: Limited data on biological activity, but nitro groups are often associated with prodrug activation (e.g., enzymatic reduction to reactive amines) .
  • Synthesis: Crystallized from methanol, with a refined crystal structure (CCDC 1910293) .

Phenethyl Derivatives (e.g., N-(4-hydroxyphenethyl)acetamide)

  • Structure : Phenethyl chain extends the carbon skeleton.
  • Key Difference : Structural extension reduces bioactivity compared to paracetamol derivatives, highlighting the importance of the phenyl-acetamide core for analgesic effects .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Key Activity/Feature Reference ID
This compound C₈H₉NO₃ 167.16 Potential prodrug, structural analog of paracetamol
Paracetamol C₈H₉NO₂ 151.16 Analgesic, COX inhibitor
N-(4-Ethoxyphenyl)-3-oxobutanamide C₁₂H₁₅NO₃ 221.25 Bucetin metabolite, converts to paracetamol
N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide C₁₄H₁₁Br₂NO₂ 401.06 Radiotherapy sensitizer
N-(4-Hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ 196.16 Crystallized structure, nitro group

Research Findings and Implications

  • Metabolic Stability : this compound may undergo rapid oxidation in peroxide-rich environments, limiting its therapeutic utility compared to stable analogs like paracetamol .
  • Synthetic Accessibility : Paracetamol derivatives are synthesized via acetylation and demethylation (94.1% yield for N-(4-hydroxyphenyl)acetamide) , whereas halogenated analogs require complex substitution reactions .
  • Biological Activity : The N-hydroxy group could enhance enzyme binding (e.g., decarboxylase inhibition) via hydrogen bonding, but direct evidence is lacking .

Preparation Methods

The direct introduction of a hydroxyl group onto the nitrogen atom of N-(4-hydroxyphenyl)acetamide is achieved via hydroxylating agents such as hydroxylamine derivatives or peroxynitrite systems. In one approach, N-(4-hydroxyphenyl)acetamide is reacted with hydroxylamine hydrochloride in an alkaline aqueous medium at 60–80°C for 6–8 hours . The reaction proceeds through nucleophilic attack on the amide nitrogen, yielding N-hydroxy-N-(4-hydroxyphenyl)acetamide with a reported purity of 92–95% after recrystallization from ethanol .

Key Reaction Parameters:

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Sodium hydroxide (1.2 equiv)

  • Temperature: 70°C

  • Yield: 78–82%

Challenges include competing O-hydroxylation and oxidative degradation, which are mitigated by maintaining a pH of 9–10 and excluding oxygen via nitrogen purging .

Electrochemical Synthesis Using Reticulated Vitreous Carbon (RVC)

Electrochemical methods offer a green alternative by avoiding stoichiometric oxidants. A protocol from the RSC Supporting Information involves electrolysis of N-(4-hydroxyphenyl)acetamide in acetonitrile with NH₄Br and nBu₄NBF₄ as supporting electrolytes . The reaction employs a reticulated vitreous carbon anode and graphite cathode at 5 mA constant current, achieving 62–68% yield after 4–6 hours .

Mechanistic Insights:

  • Anode: Generates bromine radicals (Br- ), which abstract hydrogen from the amide nitrogen.

  • Intermediate: Formation of a nitrogen-centered radical, which reacts with water to install the hydroxyl group .

Optimization Data:

ParameterOptimal ValueEffect on Yield
Current Density5 mA/cm²Maximizes radical generation
NH₄Br Concentration0.1 MPrevents over-oxidation
Temperature25°CMinimizes side reactions

This method is scalable but requires specialized equipment for large-scale production .

Nitration-Reduction Sequential Strategy

Derived from studies on nitro derivatives of N-(4-hydroxyphenyl)acetamide , this two-step approach involves:

  • Nitration: Treating N-(4-hydroxyphenyl)acetamide with nitric acid (65%) in acetic anhydride at 0–5°C to form N-(4-hydroxy-3-nitrophenyl)acetamide .

  • Reduction: Catalytic hydrogenation using Pd/C (5 wt%) under H₂ (1 atm) in methanol, selectively reducing the nitro group to a hydroxylamine moiety .

Critical Observations:

  • The nitration step favors meta-substitution due to electron-donating effects of the acetamide group .

  • Over-reduction to the amine is prevented by limiting H₂ exposure to 2 hours .

Yield Comparison:

StepYield (%)Purity (%)
Nitration8590
Reduction7088

Acyl Halide-Mediated Coupling

Adapted from esterification patents , this method synthesizes N-hydroxy derivatives via reactive intermediates:

  • Acyl Halide Formation: 4-Hydroxyphenylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux to form the acyl chloride .

  • Hydroxylamine Coupling: The acyl chloride reacts with hydroxylamine in tetrahydrofuran (THF) at −10°C, followed by neutralization with NaHCO₃ .

Reaction Scheme:

4-HO-C₆H₄-CH₂COOHSOCl24-HO-C₆H₄-CH₂COClNH2OH4-HO-C₆H₄-CH₂CONHOH\text{4-HO-C₆H₄-CH₂COOH} \xrightarrow{\text{SOCl}2} \text{4-HO-C₆H₄-CH₂COCl} \xrightarrow{\text{NH}2\text{OH}} \text{4-HO-C₆H₄-CH₂CONHOH}

Performance Metrics:

  • Yield: 65–70%

  • Purity: 89% (after column chromatography)

Comparative Analysis of Preparation Methods

The table below evaluates the four methods based on efficiency, scalability, and practicality:

MethodYield (%)ScalabilityCostEnvironmental Impact
Direct N-Hydroxylation78–82ModerateLowMedium (waste solvents)
Electrochemical62–68HighHighLow (no oxidants)
Nitration-Reduction60LowMediumHigh (toxic byproducts)
Acyl Halide Coupling65–70ModerateMediumMedium (SOCl₂ use)

Q & A

Q. What are the optimal synthetic routes for N-Hydroxy-N-(4-hydroxyphenyl)acetamide, and how can purity be ensured?

The synthesis typically involves two steps:

Acetylation : React 4-hydroxyphenylamine with acetic anhydride to form N-(4-hydroxyphenyl)acetamide.

Oximation : Treat the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to introduce the hydroxyimino group .
Purity Control :

  • Chromatographic methods (HPLC or TLC) to monitor reaction progress.
  • Recrystallization using ethanol/water mixtures to remove impurities like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide, a common byproduct .
  • Spectroscopic validation (NMR, IR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., hydroxyimino at ~3187 cm⁻¹) and metal-ligand coordination shifts .
  • NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and purity .
  • UV-Vis : Detects electronic transitions in metal complexes (e.g., Fe(III) complexes at λmax ~350 nm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 195) .

Q. What are the primary biological activities reported for this compound, and what models are used?

  • Analgesic Activity : Acts via hydrolysis to 4-aminophenol, which indirectly activates CB1 receptors and inhibits endocannabinoid reuptake (tested in rodent pain models) .
  • Metabolite Studies : In vivo biotransformation pathways (e.g., oxidative O-de-ethylation and β-decarboxylation) are analyzed using rabbit models and LC-MS .

Advanced Research Questions

Q. How does structural modification of this compound influence its pharmacological profile?

Comparative analysis of derivatives reveals:

CompoundStructural ModificationBiological Impact
N-(4-Fluorophenyl)acetamideFluorine substitutionEnhanced receptor affinity due to electronegativity
N-(4-Methoxyphenyl)acetamideMethoxy groupIncreased lipophilicity, altering bioavailability
Fe(III) complexMetal coordinationPotential antibiotic properties via iron chelation

Methodology:

  • SAR Studies : Synthesize analogs and test in vitro/in vivo models.
  • Docking Simulations : Predict interactions with targets like CB1 receptors .

Q. What metabolic pathways lead to the formation of this compound, and how do they affect pharmacokinetics?

  • Biotransformation Steps :
    • O-De-ethylation : Conversion of ethoxy groups to hydroxy groups (cytochrome P450 enzymes).
    • β-Decarboxylation : Cleavage of side chains to yield 4-aminophenol derivatives .
  • Pharmacokinetic Impact :
    • Intravenous administration favors rapid hydrolysis to active metabolites (98% yield) .
    • Oral administration shows slower conversion due to first-pass metabolism .

Q. What computational approaches are used to study the interaction between this compound and biological targets?

  • Molecular Docking : Predict binding modes with CB1 receptors using software like AutoDock .
  • MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., GROMACS).
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to analgesic efficacy .

Q. How do reaction conditions (solvent, catalyst) affect the yield and stereochemistry in the synthesis of this compound derivatives?

  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF) improve oximation yield but may require stringent drying .
    • Ethanol/water mixtures optimize recrystallization efficiency .
  • Catalyst Optimization :
    • Sodium acetate enhances hydroxylamine reactivity in oximation .
    • Acidic conditions (HCl) accelerate hydrolysis but risk side reactions .

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